molecular formula C20H15BrN2O4S2 B2962963 (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 333420-38-5

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2962963
CAS No.: 333420-38-5
M. Wt: 491.37
InChI Key: PZOHZHCFBJAFHP-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a thiazolidinone derivative characterized by a 3-bromobenzylidene substituent at the C5 position of the thiazolidin-4-one core, a thioxo group at C2, and a propanamide linker terminating in a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety. This structure combines pharmacophoric elements associated with diverse bioactivities, including enzyme inhibition (e.g., anticonvulsant, anticancer) and enhanced metabolic stability due to the electron-rich benzodioxole group . The (E)-configuration of the benzylidene group is critical for maintaining planar geometry, which facilitates interactions with biological targets such as kinases or apoptosis-related proteins .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4S2/c21-13-3-1-2-12(8-13)9-17-19(25)23(20(28)29-17)7-6-18(24)22-14-4-5-15-16(10-14)27-11-26-15/h1-5,8-10H,6-7,11H2,(H,22,24)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOHZHCFBJAFHP-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)/C(=C\C4=CC(=CC=C4)Br)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic molecule that belongs to the thiazolidinone class. Its structure suggests significant potential for various biological activities, making it a candidate for pharmacological research and drug development.

Structural Characteristics

This compound features a thiazolidinone core, which is known for diverse biological properties. The presence of the benzo[d][1,3]dioxole moiety and the bromobenzylidene group enhances its reactivity and interaction with biological targets. The thiazolidinone structure is characterized by:

  • A five-membered thiazolidine ring.
  • An amide functional group.
  • Multiple substituents that can influence its biological activity.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : The thiazolidinone derivatives have shown promise against various bacterial strains and fungi. For instance, studies have indicated that related compounds possess significant antibacterial properties, potentially through mechanisms such as kinase inhibition .
  • Antitumor Activity : Thiazolidinones are recognized for their anticancer potential. In vitro studies have demonstrated cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effectiveness in inhibiting cell proliferation .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating pathways involved in inflammation, possibly through inhibition of cyclooxygenase enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in various metabolic pathways, including kinases that play roles in cell signaling and proliferation .
  • Interaction with Biological Targets : Molecular docking studies suggest that this compound can bind effectively to specific receptors or enzymes, influencing their activity. For example, binding affinities to PPARγ and VEGFR2 have been explored in related thiazolidinone derivatives .
  • Cell Cycle Arrest : Some thiazolidinones induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism has been documented in several studies involving structurally related compounds .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antibiotics .
  • Anticancer Evaluations : Research on thiazolidinone derivatives has shown promising results against multiple cancer cell lines. For instance, one study reported an IC50 value of 1.003 µM for a derivative against MCF-7 cells, indicating potent anticancer activity .
  • Inflammation Models : In vivo models have demonstrated the anti-inflammatory effects of thiazolidinones, suggesting their potential use in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound TypeKey ActivitiesUnique Features
ThiazolidinedionesAntidiabeticInsulin sensitization
BenzothiazolesAntimicrobial, anticancerDNA intercalation capabilities
AminothiazolesAnti-inflammatoryDiverse pharmacological profiles

The unique combination of functionalities in This compound may offer distinct therapeutic pathways compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are a well-studied class of compounds with varied pharmacological profiles. Below, the target compound is compared to structurally analogous molecules to highlight key differences in substituents, physicochemical properties, and hypothesized bioactivities.

Structural Analogues and Substituent Effects

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide () Key Difference: Replacement of the 3-bromobenzylidene group with a furan-2-ylmethylene substituent. Impact: The bromine atom in the target compound enhances lipophilicity (logP ~3.5 vs. ~2.8) and may improve membrane permeability.

2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide (6124-31-8, ) Key Difference: Acetamide linker (vs. propanamide) and pyridin-3-yl terminal group (vs. benzodioxole). The pyridine group introduces basicity, altering pharmacokinetics compared to the neutral benzodioxole .

2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide ()

  • Key Difference : Substitution with a 3-methoxy-4-propoxyphenyl group and a chlorobenzamide terminus.
  • Impact : The methoxy and propoxy groups increase steric bulk and electron-donating effects, which may enhance binding to hydrophobic pockets but reduce metabolic stability compared to the bromine and benzodioxole in the target compound .

Physicochemical and Bioactivity Comparison

Compound Name Substituent (R) Molecular Weight logP Hypothesized Bioactivity Key Reference
Target Compound 3-bromobenzylidene 540.8 ~3.5 Anticancer, enzyme inhibition
Furan-2-ylmethylene analogue Furan-2-ylmethylene 460.5 ~2.8 Antimicrobial, anti-inflammatory
Pyridin-3-yl acetamide (6124-31-8) 3-bromobenzylidene 473.8 ~3.0 Anticonvulsant, kinase inhibition
3-Methoxy-4-propoxyphenyl analogue 3-methoxy-4-propoxyphenyl 534.0 ~3.8 Antidiabetic, antioxidant

Structure-Activity Relationship (SAR) Insights

  • Bromine vs. Furan : The bromine atom in the target compound enhances halogen bonding with target proteins, a feature absent in the furan analogue .
  • Benzodioxole vs. Pyridine : The benzodioxole group improves metabolic stability by resisting oxidative degradation, whereas pyridine may facilitate π-π stacking interactions .
  • Propanamide Linker : The longer chain in the target compound may allow better penetration into hydrophobic binding sites compared to shorter linkers .

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Scaffold Diversification : Synthesize analogs with variations in the benzylidene (e.g., 4-bromo vs. 3-bromo) and propanamide moieties .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent effects with bioactivity .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the thioxo group) using Discovery Studio .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.